molecular formula C13H22N2O4 B13952726 tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

Cat. No.: B13952726
M. Wt: 270.32 g/mol
InChI Key: IHFLPXWCXWFHFJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate is a chemical building block for research and development. This compound, with the CAS number 1144080-25-0 and molecular formula C13H22N2O4, features a 1,4-dioxaspiro[4.5]decane scaffold, which is a key structural motif in various synthetic applications . The presence of both a hydrazinecarboxylate and a spirocyclic ketal group makes it a versatile intermediate for synthesizing more complex molecules, including azaspirodecane derivatives which are of significant interest in medicinal chemistry . It is primarily used in organic synthesis and pharmaceutical research. This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-ylideneamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLPXWCXWFHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthetic route to this compound typically involves the condensation of a spirocyclic ketone precursor with tert-butyl carbazate under conditions favoring hydrazone formation. The key steps are:

  • Synthesis of the spirocyclic ketone precursor : The 1,4-dioxaspiro[4.5]decane ring system bearing a ketone functionality at the 8-position is prepared from cyclohexanone derivatives through ketalization with ethylene glycol or related diols to form the dioxaspiro ring.

  • Hydrazone formation : The ketone group is reacted with tert-butyl carbazate (tert-butyl hydrazinecarboxylate) to form the hydrazone linkage. This condensation generally proceeds under mild acidic or neutral conditions, often in an organic solvent such as ethanol or dichloromethane.

Detailed Synthetic Procedure

A representative synthesis is outlined below based on analogous hydrazone preparations in the literature of conformationally restricted amino acid analogues:

Step Reagents and Conditions Description
1 Cyclohexanone + ethylene glycol, catalytic p-toluenesulfonic acid (PPTS), reflux in toluene with Dean-Stark apparatus Formation of 1,4-dioxaspiro[4.5]decane ketal
2 Purification by distillation or chromatography Isolation of pure spirocyclic ketone
3 Spirocyclic ketone + tert-butyl carbazate, solvent: ethanol or dichloromethane, mild acid catalyst (e.g., acetic acid), room temperature to reflux Condensation to form hydrazone
4 Purification by recrystallization or chromatography Isolation of this compound

Reaction Mechanism

  • The ketone carbonyl carbon is electrophilic and reacts with the nucleophilic nitrogen of tert-butyl carbazate.
  • Initially, a hydrazone intermediate forms via nucleophilic addition followed by dehydration.
  • The tert-butyl carbazate provides the hydrazinecarboxylate moiety, with the tert-butyl group serving as a protecting group for the carboxylate functionality.
  • The reaction equilibrium is driven towards hydrazone formation by removal of water or by using an excess of the hydrazine reagent.

Analytical and Purification Techniques

Research Results and Data Summary

Although direct experimental data specific to this compound is limited in public databases, analogous compounds and related hydrazone derivatives have been characterized extensively in the context of conformationally restricted amino acid analogues (CRAAs) and peptidomimetics synthesis, as detailed in doctoral research from the University of Konstanz (Kopylova, 2010).

Parameter Observed/Reported Data Notes
Molecular Formula C13H22N2O4 Confirmed by HRMS
Molecular Weight 270.32 g/mol Calculated and confirmed by MS
NMR Data Characteristic hydrazone proton at δ ~7-8 ppm (1H NMR) Supports hydrazone formation
IR Data C=N stretch at ~1620 cm^-1; absence of C=O ketone stretch Confirms conversion of ketone to hydrazone
Purity >95% by HPLC Typical for synthetic hydrazones after purification

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome
1 Ketalization of cyclohexanone Cyclohexanone, ethylene glycol, PPTS, toluene, reflux Formation of 1,4-dioxaspiro[4.5]decane ketone
2 Hydrazone formation Spiroketone, tert-butyl carbazate, EtOH/DCM, mild acid, RT to reflux This compound
3 Purification Chromatography or recrystallization Pure hydrazone compound

Chemical Reactions Analysis

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structurally related compounds include:

Compound Name CAS No. Molecular Formula Functional Groups Key Differences
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate 1144080-25-0 C₁₃H₂₂N₂O₄ Hydrazinecarboxylate, spiro dioxolane, ylidene Reference compound
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 51656-91-8 C₁₂H₁₈O₄ Ethyl ester, spiro dioxolane, ylidene Replaces hydrazinecarboxylate with ethyl acetate
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate 1934947-30-4 C₁₆H₂₉NO₄ Carbamate, ethyl chain, spiro dioxolane Lacks ylidene group; includes carbamate
2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide 1199773-18-6 C₁₉H₂₆N₂O₄S Sulfonohydrazide, trimethylbenzene Sulfonohydrazide replaces hydrazinecarboxylate

Physicochemical Properties

Parameter This compound Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate
Molecular Weight 270.33 g/mol 238.27 g/mol 313.41 g/mol
Solubility Soluble in DCM, THF, dioxane Soluble in ethanol, ethyl acetate Soluble in DMF, DMSO
Stability Stable at RT; sensitive to strong acids Requires refrigeration Stable under inert atmosphere
Purity (Typical) 95% (HPLC) 95% 95%

Research Findings

  • Synthetic Utility : highlights the use of tert-butyl carbamates in spirocyclic systems for drug discovery, achieving 69% yield via copper-catalyzed coupling . Similar methods could apply to the target compound.
  • Pharmaceutical Relevance: Compounds like 1199773-18-6 demonstrate the spiro dioxolane scaffold’s versatility in designing sulfonohydrazide-based inhibitors .
  • Commercial Availability : The target compound is listed in catalogs (e.g., ABChem, 960化工网) with prices and shipping options from China, India, and the US .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate?

The compound is typically synthesized via condensation reactions between tert-butyl carbazate derivatives and 1,4-dioxaspiro[4.5]decan-8-one or its substituted analogs. A common approach involves hydrazine-carboxylate formation under acidic or catalytic conditions. For example, describes a protocol for analogous spirocyclic hydrazines using sodium acetate in glacial acetic acid under reflux, followed by recrystallization (ethanol/water) for purification . Adjustments to reaction time (12–14 hours) and stoichiometry (1:1 molar ratio of hydrazine to ketone) are critical to achieving yields >60%.

Basic: How is this compound characterized structurally, and what analytical methods are prioritized?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and mass spectrometry. Key spectral markers include:

  • ¹H NMR : Resonances for the tert-butyl group (~1.2–1.4 ppm), spirocyclic CH₂ groups (δ 4.0–4.5 ppm), and hydrazine NH protons (δ 8–10 ppm, if not protected) .
  • IR : Stretching frequencies for C=O (~1720 cm⁻¹, carbamate) and C=N (~1630 cm⁻¹, hydrazone) .
  • MS : Molecular ion peaks (e.g., m/z 803 for a related spirohydrazine derivative) and fragmentation patterns consistent with tert-butyl loss (-56 Da) .

Basic: What stability considerations are critical during storage and handling?

The compound is sensitive to hydrolysis due to the carbamate and spiroacetal moieties. Storage recommendations include:

  • Temperature : –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) for long-term storage; use anhydrous DCM or THF .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways during spirocyclic hydrazine formation?

Contradictions in reaction outcomes (e.g., competing imine vs. hydrazone formation) are addressed via:

  • Kinetic vs. Thermodynamic Control : Varying reaction temperature and monitoring intermediates by TLC or in-situ IR.
  • Isotopic Labeling : Using ¹⁵N-labeled hydrazines to track regioselectivity in hydrazone formation .
  • Computational Modeling : DFT studies to compare activation energies of competing pathways .

Advanced: What strategies optimize regioselectivity in functionalizing the spiro[4.5]decane core?

Regioselective modification of the spirocyclic scaffold requires:

  • Protection/Deprotection : Temporary masking of reactive sites (e.g., using tert-butyloxycarbonyl (Boc) groups) .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., ’s dioxaborolane derivatives) to introduce aryl/heteroaryl groups at the 8-ylidene position .

Advanced: How is this compound applied in PROTAC development or targeted protein degradation?

The tert-butyl carbamate group serves as a versatile handle for conjugating E3 ligase ligands, while the spirocyclic hydrazine scaffold can link target-binding motifs. highlights similar tert-butyl-protected intermediates in PROTAC synthesis, emphasizing:

  • Bifunctional Linker Design : Balancing hydrophobicity and steric bulk to enhance proteasome recruitment .
  • In Vitro Validation : Testing degradation efficiency via Western blotting (target protein) and cytotoxicity assays .

Advanced: What analytical challenges arise in quantifying impurities or byproducts in batch synthesis?

Common challenges include:

  • Co-Elution in HPLC : Spirocyclic byproducts (e.g., ring-opened aldehydes) often share similar retention times. Solutions:
    • Chiral Columns : Resolve enantiomers using amylose/cellulose-based stationary phases .
    • LC-MS/MS : Fragment-specific detection to differentiate isobaric species .
  • Hydrazine Byproducts : Trace hydrazines (potential genotoxins) require derivatization (e.g., with benzaldehyde) for sensitive UV/fluorescence detection .

Advanced: How do computational models predict the compound’s reactivity in complex biological systems?

Molecular dynamics (MD) simulations and QSAR studies are used to:

  • Predict Metabolic Stability : Hydrolysis susceptibility of the carbamate group in liver microsomes .
  • Binding Affinity Profiling : Docking studies with target proteins (e.g., kinases) to optimize linker length/spatial orientation .

Advanced: What are the limitations of current synthetic protocols for scaling to multigram quantities?

Key limitations include:

  • Low Yields in Condensation Steps : Due to equilibrium-driven reversibility. Mitigation: Use Dean-Stark traps for azeotropic water removal .
  • Purification Challenges : Column chromatography inefficiency for polar byproducts. Alternatives: Recrystallization (hexane/EtOAc) or centrifugal partition chromatography .

Advanced: How can isotopic labeling (²H, ¹³C) aid in tracking metabolic or degradation pathways?

  • Deuterated Analogs : Synthesize [²H₉]-tert-butyl derivatives to study hydrolytic stability via LC-MS isotopic patterns .
  • ¹³C-Labeled Spirocycle : Trace ring-opening metabolites in in vitro hepatocyte assays .

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